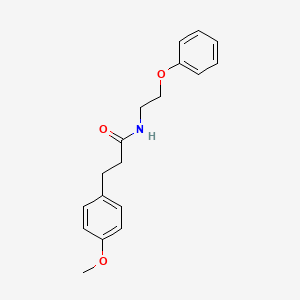

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide

Description

3-(4-Methoxyphenyl)-N-(2-phenoxyethyl)propanamide is a synthetic propanamide derivative featuring a 4-methoxyphenyl group at the 3-position of the propanamide backbone and a 2-phenoxyethyl substituent on the nitrogen atom. This compound is part of a broader class of aromatic propanamides studied for their diverse pharmacological activities, including antioxidant, anticancer, and receptor modulation properties. Its structure combines lipophilic aromatic moieties with a polar amide linkage, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-16-10-7-15(8-11-16)9-12-18(20)19-13-14-22-17-5-3-2-4-6-17/h2-8,10-11H,9,12-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWRYOILYVCLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-phenoxyethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: 3-(4-hydroxyphenyl)-N-(2-phenoxyethyl)propanamide.

Reduction: 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl and phenoxyethyl groups may facilitate binding to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanamide (Compound 18, )

- Structure: Differs by substitution of the 2-phenoxyethyl group with a 4-fluorophenylamine.

- Activity: Reported as a quorum-sensing antagonist, suggesting that electron-withdrawing groups (e.g., fluorine) enhance bacterial signaling inhibition. The absence of the phenoxyethyl group may reduce steric hindrance, improving target binding .

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (Compound 39, )

- Structure: Replaces the 2-phenoxyethyl group with a 1,3-dioxoisoindolin-2-yl moiety.

- Activity: Exhibits 1.37× higher antioxidant activity than ascorbic acid. The isoindolinone ring likely enhances radical scavenging via electron delocalization, a feature absent in the target compound .

3-(1H-Indol-3-yl)-2-[3-(4-Methoxyphenyl)ureido]-N-[[1-(5-Methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide (S)-9a ()

- Structure : Incorporates a ureido linker and a pyridinylcyclohexylmethyl group.

- Activity: Potent FPR2 agonist with high metabolic stability. The ureido group and bulky substituents enhance receptor selectivity compared to the simpler phenoxyethyl group in the target compound .

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide ()

- Structure : Combines ibuprofen’s isobutylphenyl group with a chlorophenethylamine.

- Activity: Anti-inflammatory activity via COX inhibition, suggesting that bulky aryl groups (e.g., isobutylphenyl) improve cyclooxygenase binding. The target compound’s phenoxyethyl group may offer different steric or electronic interactions .

Physicochemical Properties and Drug-Likeness

*Estimated based on .

†Calculated from molecular structure.

‡Estimated from formula.

- Key Insights: The target compound’s logP (~2.1) suggests moderate lipophilicity, ideal for membrane permeability. Electron-withdrawing groups (e.g., fluorine in Compound 18) may enhance binding to enzymes or receptors.

Biological Activity

3-(4-Methoxyphenyl)-N-(2-phenoxyethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

The compound this compound features a propanamide backbone with a methoxy-substituted phenyl group and a phenoxyethyl side chain. This structure contributes to its unique pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amide bond in the structure may facilitate binding to active sites of target proteins, altering their activity and leading to various biological effects. For example, it may inhibit specific enzymes by preventing substrate binding, thereby modulating metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the methoxy group enhances the compound's lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in cancer progression is an area of ongoing research .

Cytotoxicity

The cytotoxic effects of this compound vary depending on the cell type. Studies have demonstrated that it can induce cell death in cancerous cells while exhibiting lower toxicity towards normal cells, indicating its potential as a selective therapeutic agent .

Case Studies

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against Chlamydia trachomatis. The compound demonstrated a reduction in chlamydial inclusion size and numbers in infected HEp-2 cells, highlighting its potential as an antichlamydial agent .

Study 2: Anticancer Activity

In another investigation, the compound was tested against various cancer cell lines, revealing significant growth inhibition. The study suggested that the observed anticancer activity was linked to the compound's ability to induce apoptosis through mitochondrial pathways .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Antimicrobial, anticancer | Potential therapeutic agent |

| Fmoc-d-beta-methylisoleucine | Cytotoxicity in cancer cells | Peptide synthesis |

| Triazole derivatives | Antimicrobial properties | Drug development |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-methoxyphenyl)-N-(2-phenoxyethyl)propanamide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via coupling reactions between 3-(4-methoxyphenyl)propanoyl chloride and 2-phenoxyethylamine. Key steps include:

- Using coupling agents like EDC/HOBt in anhydrous DMF or THF under nitrogen .

- Controlling temperature (0°C to room temperature) to minimize side reactions.

- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

- Optimization : Lower yields (e.g., 34–60% in analogs ) may be improved by:

- Using excess amine or acyl chloride.

- Incorporating catalytic DMAP or DIPEA to enhance reaction efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- 1H/13C NMR : Key signals include δ 3.75 (singlet for methoxy protons), aromatic protons (δ 6.8–7.4), and amide NH (δ 8.2–8.5) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 445 [M+H]+ in analogs ).

- Elemental Analysis : Validate calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Root Causes :

- Solvent polarity (e.g., DMSO vs. CDCl3 shifts methoxy proton signals ).

- Tautomerism or rotameric equilibria affecting amide NH visibility .

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Compare data with structurally similar analogs (e.g., para-substituted arylpropanamides ).

Q. What strategies enhance selectivity of this compound for adenosine A2B receptors?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., 4-bromo or 4-nitro) on the phenyl ring to improve binding affinity .

- Replace the phenoxyethyl group with cyclohexylmethyl or pyridinyl derivatives to exploit hydrophobic pockets .

- Validation :

- Radioligand binding assays (IC50 determination) .

- Molecular docking with receptor homology models (e.g., using AutoDock Vina ).

Q. How does crystallographic data inform conformational analysis of this compound?

- Key Insights :

- X-ray diffraction reveals planar amide groups and dihedral angles between aromatic rings (e.g., 45–60° in analogs ).

- Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the conformation .

- Applications :

- Predict bioactive conformations for receptor-targeted derivatives.

Data Contradiction and Reproducibility

Q. Why do melting points and yields vary across studies for structurally similar compounds?

- Factors :

- Purity of starting materials (e.g., residual solvents lower yields ).

- Crystallization solvents (e.g., n-hexane/CHCl3 vs. ethanol ).

- Mitigation :

- Replicate synthesis using identical conditions (solvent, drying time).

- Report detailed purification protocols (e.g., gradient elution ratios ).

Q. How should researchers design SAR studies for analogs of this compound?

- Approach :

- Synthesize derivatives with systematic substitutions (e.g., halogen, methoxy, trifluoromethyl) on the phenyl or phenoxyethyl groups .

- Evaluate bioactivity (e.g., IC50 in enzymatic assays ) and correlate with electronic/logP properties.

- Tools :

- QSAR models using Gaussian or Schrödinger Suite .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.